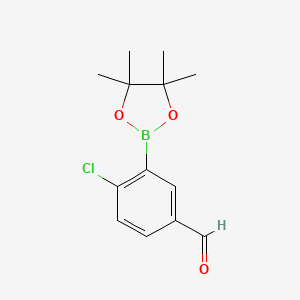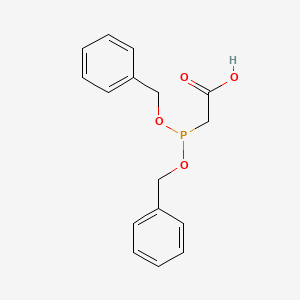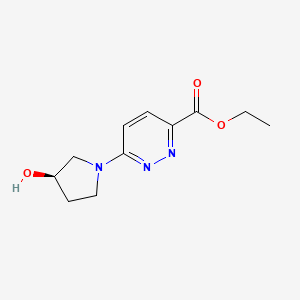
Ethyl-(R)-6-(3-Hydroxypyrrolidin-1-yl)pyridazin-3-carboxylat
Übersicht
Beschreibung
Ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C11H15N3O3 . It holds immense potential for scientific research due to its unique structure. This compound finds diverse applications including drug discovery, medicinal chemistry, and neuropharmacology.
Molecular Structure Analysis
The molecular structure of ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate contributes to its potential applications in various fields. The molecule consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a carboxylate ester group and a hydroxypyrrolidine group . The spatial arrangement of these groups, particularly the ®-configuration, may influence its chemical properties and biological activity.Chemical Reactions Analysis
The specific chemical reactions involving ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate are not provided in the available resources. Its reactivity would be influenced by the functional groups present in the molecule, including the ester, the secondary amine in the pyrrolidine ring, and the aromatic pyridazine ring .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Pyridazin-Derivate haben sich als wirksam in einer Vielzahl pharmakologischer Bereiche erwiesen. Sie sind bekannt für ihre selektive Hemmung von Enzymen wie cGMP-Phosphodiesterase (PDE), Aldose-Reduktase und werden zur Vorbeugung von Komplikationen wie Retinopathie, Neuropathie und Kataraktbildung bei Diabetes eingesetzt .
Optische Materialien
Einige Pyridazin-Derivate werden aufgrund ihrer einzigartigen chemischen Eigenschaften in der Entwicklung von optischen Materialien eingesetzt .
Katalyse
Diese Verbindungen dienen auch als Liganden für die Katalyse und unterstützen verschiedene chemische Reaktionen .
Agrochemikalien
In der Landwirtschaft werden Pyridazin-Derivate aufgrund ihrer wachstumsregulierenden Wirkung eingesetzt und sollen herbizide Eigenschaften aufweisen .
Medizinische Chemie
Das Pyridazin-Gerüst gilt in der medizinischen Chemie als „privilegierte Struktur", die häufig als Kerngerüst in Arzneimittelentwicklungsprogrammen verwendet wird .
Pharmakophor-Entwicklung
Eine beträchtliche Anzahl von Forschungsartikeln und Patenten beschreibt Pyridazin-Derivate für ihre pharmakologischen Aktivitäten, was zu mehreren Medikamenten auf der Grundlage ihres Kerns führte .
Antimikrobielle und Antikrebsaktivitäten
Pyridazin-Derivate sind in der medizinischen Chemie wertvoll für ihre antibakteriellen, antifungalen, antimalariellen, krebshemmenden und antituberkulösen Aktivitäten .
Landwirtschaftliche Chemie
Neben ihrer Verwendung als Wachstumsfaktoren für Pflanzen haben diese Verbindungen potenzielle Anwendungen als Herbizide und andere landwirtschaftliche Chemikalien .
Wirkmechanismus
The mechanism of action of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is not yet fully understood. However, it is believed to involve the formation of a complex between the hydroxyl group on the side chain and the pyridazine core. This complex is thought to be stabilized by hydrogen bonding and electrostatic interactions between the two components. The complex is then thought to undergo a series of conformational changes, which allow the hydroxyl group to interact with other molecules and catalyze the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate are not yet fully understood. However, it has been suggested that ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate may have anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, it has been shown to inhibit the growth of certain bacteria and to reduce the levels of certain enzymes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a versatile compound that can be used as a starting material for a variety of synthetic transformations and as a building block for the synthesis of pharmaceuticals and other compounds. It is also relatively inexpensive and easy to obtain. However, its use in laboratory experiments is limited by its low solubility in water and its tendency to form complexes with other molecules.
Zukünftige Richtungen
The potential applications of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate in scientific research are vast. Further research is needed to understand the mechanism of action of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate and its biochemical and physiological effects. Additionally, further studies are needed to optimize the synthesis of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate and to develop efficient methods for its use in laboratory experiments. Finally, further research is needed to explore the potential applications of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate in the synthesis of drugs and other organic compounds.
Safety and Hazards
The safety and hazards associated with ethyl ®-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .
Eigenschaften
IUPAC Name |
ethyl 6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-17-11(16)9-3-4-10(13-12-9)14-6-5-8(15)7-14/h3-4,8,15H,2,5-7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYXJSLNZVWUTQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CC[C@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



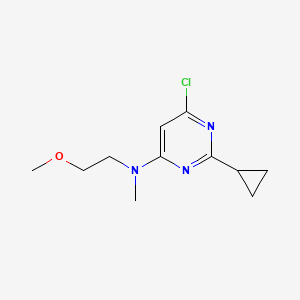
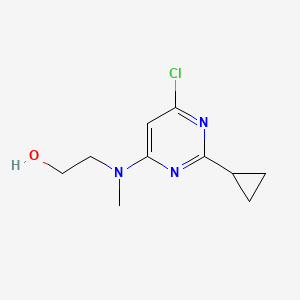
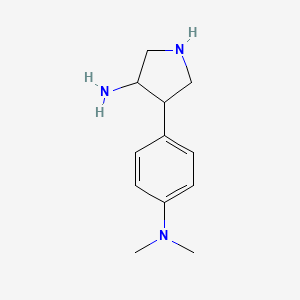
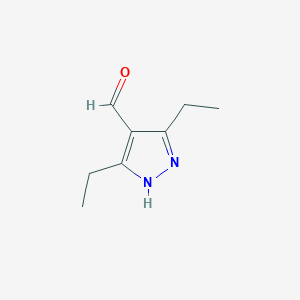
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)
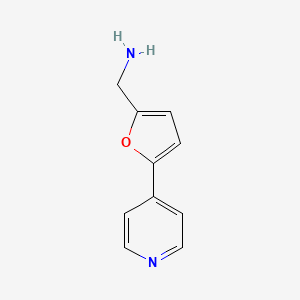

![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)
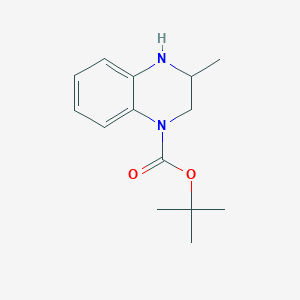

![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)
